molecular formula C8H15NO5S B569456 Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate CAS No. 454248-53-4

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate

Cat. No.: B569456
CAS No.: 454248-53-4
M. Wt: 237.27
InChI Key: NFAKQWFVEAEEPG-ZCFIWIBFSA-N
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Description

Tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate is an organic compound with the molecular formula C8H15NO5S. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a 1,2,3-oxathiazolidine ring with two dioxo groups. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate typically involves the reaction of 2-thiazolidinethione with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and reaction times of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • Tert-butyl (4R,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • Tert-butyl (3aR,7aS)-hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide

Uniqueness

Tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups. This combination of structural features imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAKQWFVEAEEPG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454248-53-4
Record name (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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